molecular formula C21H23N5O7S B1202345 Desethyl-PIPC CAS No. 59703-78-5

Desethyl-PIPC

Cat. No.: B1202345
CAS No.: 59703-78-5
M. Wt: 489.5 g/mol
InChI Key: DUHMIUBGJVWIBF-KRWWSPQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desethyl-PIPC is a metabolite of piperacillin, a broad-spectrum beta-lactam antibiotic. Piperacillin is commonly used in combination with tazobactam to treat various bacterial infections. This compound is formed through the metabolic process in the human liver and has been detected in human plasma and urine after piperacillin administration .

Chemical Reactions Analysis

Desethyl-PIPC undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

Desethyl-PIPC has several scientific research applications, including:

Mechanism of Action

Desethyl-PIPC exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. The molecular targets include various enzymes involved in cell wall synthesis, such as transpeptidases .

Comparison with Similar Compounds

Desethyl-PIPC is similar to other beta-lactam antibiotics, such as:

    Piperacillin: The parent compound from which desethylpiperacillin is derived.

    Amoxicillin: Another beta-lactam antibiotic with a similar mechanism of action.

    Ceftriaxone: A cephalosporin antibiotic with a broader spectrum of activity.

What sets desethylpiperacillin apart is its formation as a unique human metabolite and its specific interactions with liver enzymes .

Properties

CAS No.

59703-78-5

Molecular Formula

C21H23N5O7S

Molecular Weight

489.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-[(3,5-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H23N5O7S/c1-21(2)15(19(31)32)26-17(30)14(18(26)34-21)23-16(29)13(10-6-4-3-5-7-10)24-20(33)25-8-11(27)22-12(28)9-25/h3-7,13-15,18H,8-9H2,1-2H3,(H,23,29)(H,24,33)(H,31,32)(H,22,27,28)/t13?,14-,15+,18-/m1/s1

InChI Key

DUHMIUBGJVWIBF-KRWWSPQJSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C

Synonyms

deethyl-piperacillin
desethylpiperacillin

Origin of Product

United States

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